molecular formula C15H8Br2N2O B14238671 3-(2,6-Dibromo-4-methylphenoxy)benzene-1,2-dicarbonitrile CAS No. 594823-65-1

3-(2,6-Dibromo-4-methylphenoxy)benzene-1,2-dicarbonitrile

Cat. No.: B14238671
CAS No.: 594823-65-1
M. Wt: 392.04 g/mol
InChI Key: VMFBJIKCPLAZKF-UHFFFAOYSA-N
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Description

3-(2,6-Dibromo-4-methylphenoxy)benzene-1,2-dicarbonitrile is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with two bromine atoms, a methyl group, and a phenoxy group, along with two cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dibromo-4-methylphenoxy)benzene-1,2-dicarbonitrile typically involves multiple steps. One common method includes the bromination of 4-methylphenol to introduce bromine atoms at the 2 and 6 positions. This is followed by the reaction with 3,4-dicyanophenol under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally involves standard organic synthesis techniques, including bromination and nucleophilic substitution reactions, under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dibromo-4-methylphenoxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or other substituents.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 3-(2,6-Dibromo-4-methylphenoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The bromine atoms and cyano groups play a crucial role in its reactivity and interactions with other molecules. The compound can form stable complexes with various substrates, influencing their chemical and physical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-Dibromo-4-methylphenoxy)benzene-1,2-dicarbonitrile is unique due to its combination of bromine, methyl, phenoxy, and cyano groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

594823-65-1

Molecular Formula

C15H8Br2N2O

Molecular Weight

392.04 g/mol

IUPAC Name

3-(2,6-dibromo-4-methylphenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C15H8Br2N2O/c1-9-5-12(16)15(13(17)6-9)20-14-4-2-3-10(7-18)11(14)8-19/h2-6H,1H3

InChI Key

VMFBJIKCPLAZKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OC2=CC=CC(=C2C#N)C#N)Br

Origin of Product

United States

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